molecular formula C11H20FNO4S B2368479 Tert-butyl 4-fluorosulfonylazepane-1-carboxylate CAS No. 2193058-63-6

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate

Cat. No.: B2368479
CAS No.: 2193058-63-6
M. Wt: 281.34
InChI Key: SYQIUDKTYHILOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, which is important for maintaining proper neurotransmission. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes.

Scientific Research Applications

Versatility and Utility in Fluorination

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate plays a significant role in fluorination reactions, a critical area in drug discovery and various industrial applications. Its utility is highlighted by its ability to convert non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups in high yields. The compound's high thermal stability and resistance to aqueous hydrolysis further enhance its applicability in diverse fluorination processes, including the high-yield fluorination mechanism and stereoselective deoxofluoro-arylsulfinylation (Umemoto et al., 2010).

Synthesis of cis-2-Fluorocyclopropane-1-carboxylic Acid

Another application of this compound is in the novel synthesis of cis-2-fluorocyclopropane-1-carboxylic acid. This process involves multiple steps, beginning with tert-butyl acrylate and chloromethyl phenyl sulfoxide, and results in the efficient production of this compound, highlighting the chemical's role in synthesizing structurally complex molecules (Toyota et al., 1996).

Fluoromethylidene Synthon Development

In the synthesis of monofluorinated alkenes, this compound contributes significantly as a fluoromethylidene synthon. This application is crucial in Julia-Kocienski olefination reactions, enabling the production of terminal and internal monofluoroalkenes with controlled selectivity and yield. The compound's versatility is further underscored by its ability to be alkylated, acylated, and phenylsulfonylated, leading to a range of fluorosulfone-based compounds (Zhu et al., 2010).

Photomechanical Applications

An intriguing application of the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, a related compound, is in the creation of photomechanical microcrystals. These crystals exhibit a unique ability to undergo reversible motions when exposed to UV light, demonstrating potential in micro-mechanical systems and nanotechnology applications (Al‐Kaysi et al., 2017).

Protection and Immobilization in Fluorous Synthesis

This compound analogues have been explored for their use as protective groups in fluorous synthesis. These compounds efficiently protect and immobilize medium-size nonpolar carboxylic acids, showcasing their utility in the fluorous phase of synthetic processes (Pardo et al., 2001).

Properties

IUPAC Name

tert-butyl 4-fluorosulfonylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQIUDKTYHILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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